tert-Butyl 2-amino-2-(oxolan-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-amino-2-(oxolan-2-yl)acetate: is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an oxolane ring and an amino group.
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-amino-2-(oxolan-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with oxolane-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
tert-Butyl 2-amino-2-(oxolan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-amino-2-(oxolan-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-Butyl 2-amino-2-(oxolan-2-yl)acetate involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolane ring can participate in various biochemical reactions, modulating the activity of enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-amino-2-(oxolan-2-yl)acetate can be compared with similar compounds such as:
tert-Butyl 2-{[(oxolan-2-yl)methyl]amino}acetate: This compound has a similar structure but with a different substitution pattern on the oxolane ring.
tert-Butyl 2-amino-2-(oxolan-2-yl)propanoate: This compound has an additional methyl group on the oxolane ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H19NO3 |
---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
tert-butyl 2-amino-2-(oxolan-2-yl)acetate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8(11)7-5-4-6-13-7/h7-8H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
AHZLPPCHKHBWSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C1CCCO1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.